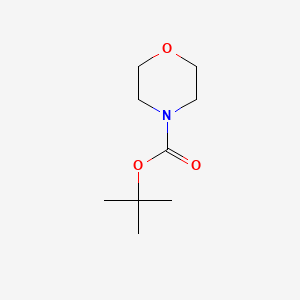

Tert-butyl Morpholine-4-carboxylate

Übersicht

Beschreibung

Tert-butyl morpholine-4-carboxylate is a chemical compound that is part of a broader class of tert-butyl esters and morpholine derivatives. These compounds are often used in organic synthesis and may have applications in the development of pharmaceuticals and materials due to their unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of tert-butyl morpholine-4-carboxylate derivatives can be achieved through various synthetic routes. For instance, the use of tert-butoxycarbonylation reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been shown to be effective for the functionalization of aromatic and aliphatic amine hydrochlorides and phenols under mild conditions without the need for a base, leading to high yields . Additionally, lithiated tert-butyl cyclopropanecarboxylates have been generated and reacted with different electrophiles to produce α-substituted esters, which can be further processed into carboxylic acids or cyclopropanemethanols .

Molecular Structure Analysis

The molecular structure of tert-butyl morpholine-4-carboxylate derivatives can be elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a related compound, was determined by X-ray crystallographic analysis, revealing that aromatic π-stacking interactions and O–H⋯O hydrogen bonds stabilize the structure in the solid state . Similarly, the crystal structure of a tert-butyl piperazine-1-carboxylate derivative was confirmed by single crystal XRD data, showing weak C–H⋯O interactions and π–π stacking interactions contributing to a three-dimensional architecture .

Chemical Reactions Analysis

Tert-butyl morpholine-4-carboxylate and its derivatives undergo various chemical reactions that are influenced by the reaction conditions. For instance, tert-butyl 2-phenyl-2-oxazoline-4-carboxylate undergoes α-alkylation and β-elimination reactions that are highly dependent on the base used, with phase-transfer catalytic conditions favoring α-alkylation and t-BuOK in DMF leading to β-elimination . Additionally, asymmetric Mannich reactions have been employed to synthesize chiral tert-butyl phenylmorpholine derivatives with high enantiomeric excess, which are important for the production of systemic fungicides like fenpropimorph .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl morpholine-4-carboxylate derivatives are characterized by their stability, reactivity, and potential biological activity. For example, the tert-butyl piperazine-1-carboxylate derivative synthesized in one study was screened for its in vitro antibacterial and anthelmintic activity, exhibiting moderate anthelmintic activity . The crystal structure of a p-tert-butylcalix arene – N-methyl-morpholine complex also highlights the importance of non-covalent interactions in the solid state, which can influence the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Tert-butyl Morpholine-4-carboxylate has been utilized in the novel synthesis of various morpholine derivatives. For instance, it has been used in diastereoselective transformations into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which is a precursor for further chemical modifications (D’hooghe et al., 2006).

This compound has also been involved in the synthesis of complex molecular structures like the (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. This illustrates its role in the formation of specific chiral molecules (Wang et al., 2011).

Pharmaceutical and Medicinal Chemistry

- It serves as a building block in the synthesis of compounds with potential medicinal applications. For example, it has been used in the synthesis of p38alpha MAP kinase inhibitors, which are important in treating autoimmune diseases (Regan et al., 2003).

Antimicrobial Studies

- Tert-butyl Morpholine-4-carboxylate derivatives have been synthesized and evaluated for antimicrobial properties, showing moderate to good antibacterial and antifungal activity (Nagavelli et al., 2014).

Chemical Kinetics and Reactions

- The compound's derivatives have been studied for their reaction kinetics, such as in the acid-basic interaction with nitrogen-containing bases, highlighting its role in understanding chemical reaction mechanisms (Petrov et al., 2013).

Enantioselective Synthesis

- Its derivatives have been used in enantioselective synthesis processes, such as in the preparation of N-Boc-morpholine-2-carboxylic acids, crucial for creating stereoselective compounds (Fish et al., 2009).

Polymer Science

- In polymer science, derivatives of Tert-butyl Morpholine-4-carboxylate have been used in the study of copolymers, such as in the free radical copolymerization of tert-butyl methacrylate with isocyanates (Ferbitz & Mormann, 2003).

Crystallography

- The crystal structure of its compounds, like the 2,6-Di-tert-butyl-4-(morpholinomethyl)phenol monohydrate, has been studied, contributing to the field of crystallography and molecular design (Zeng & Ren, 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDPITNKUXPLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465736 | |

| Record name | Tert-butyl Morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl Morpholine-4-carboxylate | |

CAS RN |

220199-85-9 | |

| Record name | Tert-butyl Morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

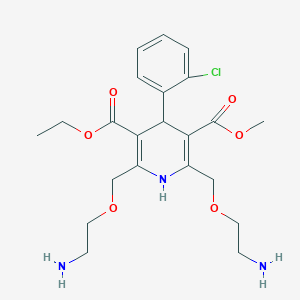

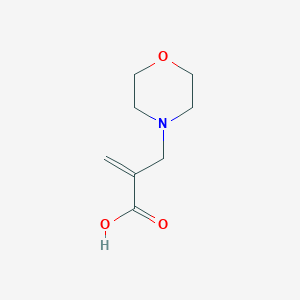

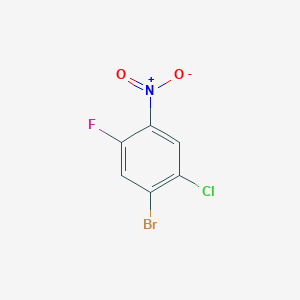

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)

![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)

![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)